molecular formula C8H9N3O3 B2789202 N-(5-nitropyridin-2-yl)propanamide CAS No. 438529-21-6

N-(5-nitropyridin-2-yl)propanamide

Cat. No.: B2789202
CAS No.: 438529-21-6
M. Wt: 195.178
InChI Key: CXFLZJRNXNZWES-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)propanamide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a propanamide group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)propanamide typically involves the reaction of 5-nitropyridine-2-amine with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

5-nitropyridine-2-amine+propanoyl chlorideThis compound+HCl\text{5-nitropyridine-2-amine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-nitropyridine-2-amine+propanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitropyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products

Scientific Research Applications

N-(5-nitropyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)propanamide
  • N-(3-nitropyridin-2-yl)propanamide
  • N-(4-nitropyridin-2-yl)propanamide

Uniqueness

N-(5-nitropyridin-2-yl)propanamide is unique due to the specific positioning of the nitro group at the 5-position of the pyridine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-2-8(12)10-7-4-3-6(5-9-7)11(13)14/h3-5H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFLZJRNXNZWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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